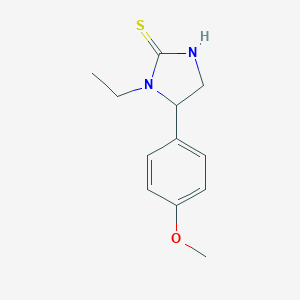
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione, commonly known as EMIT, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. EMIT is a member of the imidazolidinethione family of compounds and has been found to possess several properties that make it useful in scientific research.
Mechanism Of Action
The mechanism of action of EMIT involves its ability to inhibit the activity of enzymes such as COX-2. EMIT binds to the active site of COX-2, preventing it from catalyzing the production of inflammatory prostaglandins. In cancer cells, EMIT induces apoptosis by activating the caspase pathway.
Biochemical And Physiological Effects
EMIT has been found to have several biochemical and physiological effects. In vitro studies have shown that EMIT inhibits the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMIT has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
EMIT has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. EMIT has also been found to be stable under various conditions, making it suitable for use in different experimental setups. However, one limitation of EMIT is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of EMIT in scientific research. One potential application is in the development of anti-inflammatory drugs. EMIT has been found to be a potent inhibitor of COX-2, and further studies could lead to the development of more effective anti-inflammatory drugs.
Another potential application is in the development of MOFs for drug delivery. EMIT has been found to form stable complexes with metal ions, making it a useful ligand for the synthesis of MOFs. Further studies could lead to the development of more efficient drug delivery systems.
Conclusion:
In conclusion, EMIT is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. EMIT has been found to possess several properties that make it useful in scientific research, including its anti-inflammatory and anti-cancer properties, its ability to form stable complexes with metal ions, and its stability under various conditions. Further studies could lead to the development of more effective drugs and drug delivery systems.
Synthesis Methods
The synthesis of EMIT involves the reaction of 1-ethyl-2-imidazolidinone with 4-methoxybenzyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified by recrystallization. The yield of EMIT obtained from this method is typically around 60%.
Scientific Research Applications
EMIT has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, EMIT has been studied for its anti-inflammatory and anti-cancer properties. EMIT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. EMIT has also been found to inhibit the growth of cancer cells by inducing apoptosis.
In the field of material science, EMIT has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. EMIT has been found to form stable complexes with metal ions, making it a useful ligand for the synthesis of MOFs.
properties
CAS RN |
186424-07-7 |
|---|---|
Product Name |
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione |
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2OS/c1-3-14-11(8-13-12(14)16)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,13,16) |
InChI Key |
DEYNYNKUXGSFLP-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)OC |
synonyms |
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







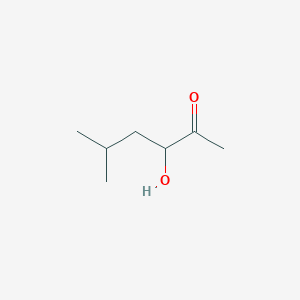
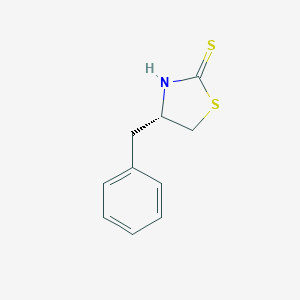

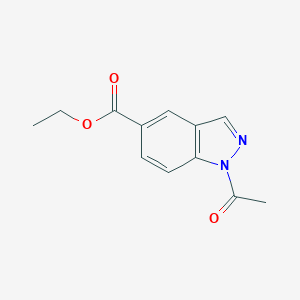
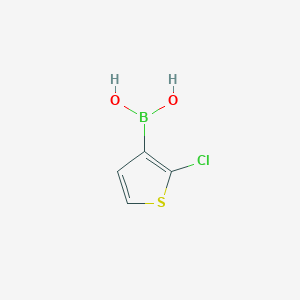
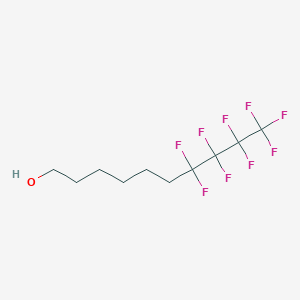

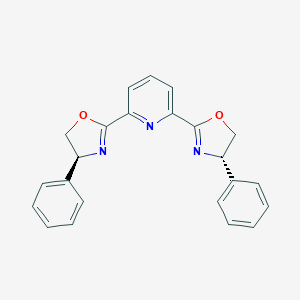
![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
